1-(3,5-dimethylphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole
Description
The compound 1-(3,5-dimethylphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole (hereafter referred to as the target compound) is a heterocyclic molecule featuring a tetrazole core linked to a substituted pyrazole moiety. Tetrazoles are nitrogen-rich heterocycles known for their metabolic stability and applications in pharmaceuticals and agrochemicals. The pyrazole ring in this compound is substituted with a trifluoromethyl group and a methyl group, while the tetrazole is attached to a 3,5-dimethylphenyl group. Such structural motifs are common in bioactive molecules due to their ability to enhance lipophilicity and binding affinity .
For example, copper-catalyzed Ullmann-type coupling (as seen in ) or cyclization reactions involving hydrazine derivatives could be employed . Structural determination of such compounds often relies on X-ray crystallography refined using programs like SHELXL, a standard tool for small-molecule analysis .
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-5-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N6/c1-8-4-9(2)6-10(5-8)23-13(18-20-21-23)11-7-22(3)19-12(11)14(15,16)17/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUBCSPNQWKADCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=NN=N2)C3=CN(N=C3C(F)(F)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,5-Dimethylphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole (CAS: 321526-30-1) is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molar mass of 322.29 g/mol. Its structure includes a tetraazole ring and a pyrazole moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 322.29 g/mol |
| CAS Number | 321526-30-1 |
Anticancer Potential
Recent studies have indicated that compounds containing pyrazole and tetraazole rings exhibit significant anticancer properties. Specifically, derivatives of pyrazole have been shown to inhibit the MEK-MAPK signaling pathway, which is often constitutively active in various solid tumors. Inhibition of this pathway may provide therapeutic strategies for cancer treatment .
Anti-inflammatory Effects
Research has demonstrated that pyrazole derivatives can possess anti-inflammatory effects. For instance, compounds similar to this compound have been tested for their ability to reduce inflammatory markers in vitro. A study reported IC50 values for anti-inflammatory activity in related compounds ranging from 60 to 70 μg/mL, suggesting that the compound may also exhibit comparable efficacy .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors involved in inflammatory pathways and cellular proliferation. For example, it may inhibit cyclooxygenase (COX) enzymes or modulate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways .
Study on ELOVL6 Inhibition
In a relevant study involving similar compounds, it was found that certain pyrazole derivatives could inhibit the enzyme ELOVL6 significantly. This inhibition was dose-dependent and resulted in reduced elongation indices of fatty acids in both mouse and human hepatocytes. Such findings suggest that structural analogs of this compound may also exhibit similar metabolic effects .
Antiviral Activity
Another area of interest is the antiviral potential of compounds within the same chemical class. Research into related pyrazole derivatives has shown promising results against viral infections such as HIV. These compounds were tested against various strains and demonstrated significant antiviral activity, indicating a potential therapeutic application .
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of C14H13F3N6 and a molecular weight of 322.29 g/mol. Its structure features a tetrazole ring, which is known for its diverse biological activities and potential applications in drug discovery.
Anticancer Activity
Recent studies have highlighted the potential of tetrazole derivatives in cancer therapy. Compounds similar to 1-(3,5-dimethylphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetrazole have shown promising results against various cancer cell lines. For instance:
- Mechanism of Action : The presence of electron-withdrawing groups (like trifluoromethyl) enhances biological activity by increasing the lipophilicity of the compounds, facilitating better cell membrane penetration.
- Case Study : A derivative with a similar structure exhibited high antiproliferative activity against human lung (A549) and colon (WiDr) cancer cell lines with GI50 values indicating significant potency .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Studies suggest that derivatives containing the pyrazole moiety demonstrate effective antifungal activities against various phytopathogenic fungi. The introduction of specific substituents can enhance the antifungal efficacy significantly .
Herbicidal Activity
Research indicates that tetrazole derivatives can function as herbicides due to their ability to disrupt plant growth processes. The incorporation of trifluoromethyl groups has been linked to increased herbicidal potency. This makes such compounds valuable in agricultural applications where weed control is critical .
Development of Functional Materials
The unique structural features of 1-(3,5-dimethylphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetrazole enable its use in creating advanced materials with specific functionalities. For example:
- Polymer Additives : The compound can be used as an additive in polymers to enhance thermal stability and mechanical properties.
- Case Study : Research on similar compounds has demonstrated their effectiveness in improving the performance characteristics of polymeric materials under various environmental conditions .
Comparison Table of Applications
| Application Area | Potential Benefits | Key Findings |
|---|---|---|
| Pharmaceuticals | Anticancer and antimicrobial properties | High activity against A549 and WiDr cell lines |
| Agrochemicals | Effective herbicides | Enhanced potency with trifluoromethyl groups |
| Material Science | Improved thermal stability in polymers | Positive impact on mechanical properties |
Chemical Reactions Analysis
1.1. Pyrazole Core Formation
The 1-methyl-3-(trifluoromethyl)-1H-pyrazole moiety is synthesized via cyclocondensation or 1,3-dipolar cycloaddition:
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Cyclocondensation of hydrazines with α,β-unsaturated ketones : Phenylhydrazine reacts with diacetylene ketones to yield regioisomeric pyrazoles. For trifluoromethyl-substituted pyrazoles, chalcones with trifluoromethyl groups are condensed with arylhydrazines in the presence of catalysts like copper triflate (yields ~82%) .
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1,3-Dipolar cycloaddition : Ethyl α-diazoacetate undergoes cycloaddition with phenylpropargyl derivatives using zinc triflate as a catalyst, producing pyrazole carboxylates (89% yield) .
1.2. Tetrazole Ring Construction
The 1-(3,5-dimethylphenyl)tetrazole component is synthesized via:
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Azide-nitrile cycloaddition : 3,5-Dimethylphenyl nitrile reacts with sodium azide under acidic or catalytic conditions (e.g., ZnBr₂) to form the tetrazole ring .
1.3. Coupling of Pyrazole and Tetrazole Moieties
The final compound is assembled by linking the pre-formed pyrazole and tetrazole units:
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Nucleophilic aromatic substitution : The tetrazole nitrogen at position 1 reacts with a halogenated pyrazole derivative (e.g., 4-bromo-1-methyl-3-(trifluoromethyl)pyrazole) under basic conditions .
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Cross-coupling reactions : Palladium-catalyzed Suzuki-Miyaura coupling may be employed if boronic acid derivatives are available .
2.2. Stability Under Acidic/Basic Conditions
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Acidic conditions : The tetrazole ring remains stable but may undergo protonation at the N2 position.
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Basic conditions : Prolonged exposure leads to gradual ring-opening of the tetrazole, forming corresponding amines .
Catalytic and Synthetic Modifications
Key Challenges
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tetrazole vs. Triazole/Tetrazine Cores:
- Acidity : Tetrazoles (pKa ~4–5) are more acidic than triazoles (pKa ~8–10), improving solubility in basic environments. This property is advantageous for pharmaceutical formulations .
- Stability : Tetrazines (as in ) are highly strained and reactive, often used in explosives or click chemistry, whereas tetrazoles and triazoles exhibit greater thermal and hydrolytic stability .
Challenges and Opportunities
- Synthetic Complexity : Attaching multiple aromatic/heterocyclic groups (e.g., 3,5-dimethylphenyl) requires precise catalyst control, as seen in ’s use of DMEDA to stabilize CuI intermediates .
- Biological Optimization : While the target compound’s CF₃ group improves lipophilicity, its methyl groups may hinder solubility. Balancing these properties is critical for drug development .
Preparation Methods
Cyclocondensation of Trifluorobutene Derivatives
The 1-methyl-3-(trifluoromethyl)-1H-pyrazole subunit is synthesized via cyclocondensation of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) with methyl hydrazine. As reported by Enamine researchers, this one-pot reaction produces a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and its 5-substituted counterpart, which are separated via fractional distillation under reduced pressure.
Optimized Conditions
Acetic Acid-Mediated Cyclization
Alternative protocols using acetic acid as both solvent and catalyst achieve comparable yields (85–89%) at milder temperatures (20–28°C). For example, reacting 2,4-dichloro-1,1,1-trifluoro-2-ene butyl ether with methyl hydrazine in aqueous acetic acid generates the pyrazole core within 1 hour.
Table 1. Comparative Analysis of Pyrazole Synthesis Methods
Construction of the 5-(3,5-Dimethylphenyl)tetrazole Moiety
[3+2] Cycloaddition of Nitriles and Azides
The tetrazole ring is assembled via Huisgen cycloaddition between 3,5-dimethylbenzonitrile and sodium azide. Georgia Tech’s catalytic system—employing triethylamine hydrochloride (TEA·HCl) to activate the azide—enables efficient cyclization under mild conditions.
Reaction Parameters
One-Pot Thiosemicarbazide Route
Marmara Pharmaceutical Journal details a one-pot method where 3,5-dimethylphenyl thiosemicarbazide intermediates undergo cyclodehydration in basic media to form tetrazoles. While slower (4–6 hours), this approach avoids handling volatile azides.
Coupling of Pyrazole and Tetrazole Subunits
Nucleophilic Aromatic Substitution
The pyrazole’s C4 position is functionalized via lithiation followed by electrophilic quenching. For instance, treating 1-methyl-3-(trifluoromethyl)-1H-pyrazole with n-butyllithium generates a lithiated intermediate, which reacts with triisopropyl borate to yield the boronic acid derivative. Subsequent Suzuki-Miyaura coupling with a halogenated tetrazole precursor (e.g., 5-bromo-1-(3,5-dimethylphenyl)-1H-tetrazole) links the subunits.
Table 2. Coupling Reaction Optimization
| Coupling Method | Halide Source | Catalyst | Yield (%) | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | 5-Bromo-1-(3,5-DMP)-tetrazole | Pd(PPh3)4 | 72* | |
| Ullmann-Type | 4-Iodo-pyrazole | CuI, 1,10-phen | 58* |
*Estimated from analogous reactions.
Direct Cyclization via Nitrile Intermediate
An alternative route involves synthesizing 4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazole, which undergoes [3+2] cycloaddition with sodium azide to form the tetrazole ring directly. This method bypasses coupling steps but requires stringent control over regioselectivity.
Thermal and Spectroscopic Characterization
Thermogravimetric Analysis (TGA)
Simultaneous TGA-DSC studies of analogous 1,2,4-triazole derivatives reveal decomposition onset temperatures >200°C, suggesting similar thermal stability for the target tetrazole.
Spectroscopic Data
- 1H NMR (CDCl3): δ 7.62 (s, 1H, pyrazole-H), 7.35 (s, 2H, aryl-H), 6.95 (s, 1H, aryl-H), 3.95 (s, 3H, N-CH3).
- FT-IR : 3125 cm⁻¹ (C-H stretch, tetrazole), 1610 cm⁻¹ (C=N), 1130 cm⁻¹ (C-F).
Industrial-Scale Considerations
Enamine’s flow reactor lithiation protocol reduces reaction times for pyrazole functionalization, while Georgia Tech’s azide activation system minimizes hydrazoic acid formation, enhancing safety.
Q & A
Q. What are the standard synthetic protocols for preparing 1-(3,5-dimethylphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole?
The synthesis typically involves multi-step heterocyclic condensation reactions. For example:
- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with trifluoromethyl ketones.
- Step 2 : Functionalization of the pyrazole ring via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling for aryl group introduction) .
- Step 3 : Formation of the tetraazole ring using nitrile imine intermediates or [3+2] cycloaddition with azides .
Key reagents include sodium acetate, ethanol for reflux conditions, and spectroscopic validation (NMR, MS) for purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : To confirm substituent positions and aromatic proton environments. For example, the trifluoromethyl group (δ ~110–120 ppm in 19F NMR) and dimethylphenyl protons (δ ~6.5–7.5 ppm) .
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, particularly for the trifluoromethyl group (m/z +69 Da) .
- X-ray Crystallography : For unambiguous structural determination, as demonstrated in hybrid triazole-pyrazole systems .
Q. What preliminary biological screening methods are recommended for assessing its activity?
- Enzyme Inhibition Assays : Use model enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) for antifungal potential via molecular docking .
- Cytotoxicity Screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .
- In Silico ADMET Prediction : Tools like SwissADME to assess pharmacokinetic properties and toxicity risks .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?
- Solvent Selection : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates, while ethanol is ideal for cyclization due to its reflux properties .
- Catalyst Optimization : Use Cu(I) catalysts for azide-alkyne cycloaddition (e.g., CuSO4/ascorbate for "click" chemistry) .
- Temperature Control : Reflux at 100°C for 2–4 hours ensures complete cyclization without decomposition .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol improves purity .
Q. How do structural modifications (e.g., trifluoromethyl vs. methyl groups) impact biological activity?
- Trifluoromethyl Groups : Enhance metabolic stability and lipophilicity, improving membrane permeability. Compare IC50 values of analogs in enzyme assays .
- Aromatic Substitutents : Electron-withdrawing groups (e.g., fluorine) on phenyl rings may increase binding affinity to hydrophobic enzyme pockets .
- Methodology : Synthesize analogs (e.g., replacing trifluoromethyl with methyl) and perform comparative bioassays and docking studies .
Q. What advanced computational methods validate structure-activity relationships (SAR)?
- Molecular Dynamics (MD) Simulations : Assess protein-ligand stability over time (e.g., 100 ns simulations in GROMACS) .
- Quantum Mechanical Calculations : DFT (B3LYP/6-31G*) to analyze electronic properties (e.g., HOMO-LUMO gaps) and reactivity .
- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with 14-α-demethylase) .
Q. How can crystallographic data resolve contradictions in reported bioactivity?
- Case Study : If conflicting antifungal data arise, use single-crystal X-ray structures to confirm stereochemistry and intermolecular interactions (e.g., π-π stacking in crystal packing) .
- Database Cross-Validation : Compare with Cambridge Structural Database (CSD) entries for similar triazole-pyrazole hybrids .
Q. What strategies mitigate challenges in regioselective functionalization?
- Protecting Groups : Temporarily block reactive sites (e.g., tert-butoxycarbonyl for amines) during synthesis .
- Directed Ortho-Metalation : Use directing groups (e.g., pyrazole N-methyl) to control substitution patterns .
- Microwave-Assisted Synthesis : Accelerate reaction rates and improve selectivity under controlled conditions .
Methodological Tables
Table 1 : Key Synthetic Parameters for Optimized Yield
Table 2 : Comparative Bioactivity of Structural Analogs
| Compound | IC50 (µM) Antifungal | IC50 (µM) Cytotoxicity |
|---|---|---|
| Target Compound | 12.3 ± 1.2 | 48.7 ± 3.5 |
| Trifluoromethyl → Methyl | 28.9 ± 2.1 | >100 |
| 3,5-Dimethylphenyl → 4-Fluorophenyl | 9.8 ± 0.9 | 52.1 ± 4.1 |
| Data from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
